Decapreno-|A-carotene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

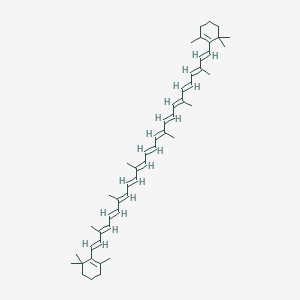

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-hexamethyl-26-(2,6,6-trimethylcyclohexen-1-yl)hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecaenyl]-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68/c1-39(23-15-25-41(3)27-17-29-43(5)33-35-47-45(7)31-19-37-49(47,9)10)21-13-14-22-40(2)24-16-26-42(4)28-18-30-44(6)34-36-48-46(8)32-20-38-50(48,11)12/h13-18,21-30,33-36H,19-20,31-32,37-38H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-33+,36-34+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEVCWAIAJCZRJ-MGJPSJOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)\C)/C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5940-03-4 | |

| Record name | Decapreno-beta-carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Decapreno-β-carotene Biosynthesis Pathway in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biosynthesis of decapreno-β-carotene, a C50 carotenoid with potential applications in various industries. The guide details the enzymatic pathway, presents quantitative data from engineered microbial systems, and offers detailed experimental protocols for key research methodologies.

Introduction to Decapreno-β-carotene

Decapreno-β-carotene is a C50 carotenoid, an isoprenoid compound characterized by a 50-carbon backbone. Like its C40 counterpart, β-carotene, it possesses a polyene chain with β-rings at both ends, which are responsible for its antioxidant properties and potential health benefits. The extended carbon chain of C50 carotenoids may confer unique physicochemical properties, making them of interest for research and development in the pharmaceutical, nutraceutical, and cosmetic industries. While not as widespread in nature as C40 carotenoids, the biosynthetic pathways for C50 carotenoids have been elucidated in some microorganisms and can be heterologously expressed and optimized in microbial chassis such as Escherichia coli and Corynebacterium glutamicum.

The Biosynthesis Pathway of Decapreno-β-carotene

The biosynthesis of decapreno-β-carotene in microorganisms is a multi-step enzymatic process that starts from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are synthesized through either the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The core pathway to decapreno-β-carotene can be divided into two main stages: the synthesis of the C40 precursor, lycopene, and its subsequent elongation and cyclization to the C50 decapreno-β-carotene.

Stage 1: Biosynthesis of Lycopene (C40)

The formation of lycopene is a common pathway for all carotenoids. The key enzymes and steps are:

-

Geranylgeranyl Diphosphate (GGPP) Synthase (CrtE): This enzyme catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 compound, GGPP.

-

Phytoene Synthase (CrtB): Two molecules of GGPP are condensed by phytoene synthase to produce the first C40 carotenoid, phytoene.

-

Phytoene Desaturase (CrtI): A series of desaturation reactions catalyzed by phytoene desaturase introduce conjugated double bonds into the phytoene molecule, resulting in the formation of the red-colored lycopene.

Stage 2: Conversion of Lycopene to Decapreno-β-carotene (C50)

This stage involves the elongation of the C40 lycopene backbone and subsequent cyclization to form the β-rings.

-

Lycopene Elongase (CrtEb): This key enzyme extends the C40 lycopene molecule by adding two C5 isoprene units, derived from DMAPP, to both ends of the molecule. This results in the formation of a linear C50 carotenoid, C50-lycopene (also referred to as flavuxanthin in some contexts)[1][2]. The lycopene elongase from Corynebacterium glutamicum has been well-characterized and is crucial for the synthesis of C50 carotenoids[1][2].

-

Lycopene β-Cyclase (CrtY): A lycopene β-cyclase with activity towards the C50 backbone is required to form the characteristic β-rings of decapreno-β-carotene. Studies have shown that bacterial β-cyclases, such as CrtY, can efficiently convert C50-lycopene into β-cyclic C50 carotenoids[3]. This indicates that the substrate specificity of some bacterial lycopene cyclases is broad enough to accommodate the longer C50 substrate.

The following diagram illustrates the core biosynthetic pathway from lycopene to decapreno-β-carotene.

Quantitative Data on Decapreno-β-carotene Production

The microbial production of decapreno-β-carotene is an emerging field of metabolic engineering. While extensive quantitative data for this specific molecule is still being gathered, studies on the production of cyclic C50 carotenoids in engineered microorganisms provide valuable insights. The following table summarizes key quantitative findings from relevant research.

| Microorganism | Genetic Modification | Product | Titer/Yield | Reference |

| Escherichia coli | Expression of lycopene elongase and a bacterial β-cyclase (CrtY) | β-cyclic C50 carotenoids | 900 µg/g Dry Cell Weight (DCW) | [3] |

| Corynebacterium glutamicum (ΔcrtEb) | Overexpression of crtE, crtB, and crtI | Lycopene (precursor) | 2.4 ± 0.3 mg/g DCW | [2] |

| Corynebacterium glutamicum (ΔcrtEb) | Wild-type genes for lycopene synthesis | Lycopene (precursor) | 0.03 ± 0.01 mg/g DCW | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the decapreno-β-carotene biosynthesis pathway.

Cloning and Expression of Biosynthetic Genes in E. coli

This protocol describes the cloning of a lycopene elongase gene (crtEb) and a lycopene β-cyclase gene (crtY) into an E. coli expression vector for the production of decapreno-β-carotene in a lycopene-accumulating E. coli strain.

Materials:

-

Lycopene-accumulating E. coli strain (e.g., engineered with the crtE, crtB, crtI genes)

-

Genomic DNA from Corynebacterium glutamicum (for crtEb) and a suitable bacterium containing crtY

-

High-fidelity DNA polymerase

-

Restriction enzymes and T4 DNA ligase

-

pET-Duet1 or other suitable dual-expression vector

-

Competent E. coli DH5α (for cloning) and BL21(DE3) (for expression)

-

LB medium and agar plates with appropriate antibiotics

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

-

Gene Amplification:

-

Amplify the crtEb gene from C. glutamicum genomic DNA using PCR with primers containing appropriate restriction sites (e.g., NcoI and HindIII).

-

Amplify the crtY gene from a suitable bacterial source using PCR with primers containing different restriction sites (e.g., NdeI and XhoI).

-

-

Vector and Insert Preparation:

-

Digest the expression vector (e.g., pET-Duet1) and the PCR products with the corresponding restriction enzymes.

-

Purify the digested vector and inserts using a gel extraction kit.

-

-

Ligation and Transformation:

-

Ligate the digested crtEb and crtY genes into the corresponding multiple cloning sites of the expression vector.

-

Transform the ligation product into competent E. coli DH5α cells.

-

Plate the transformed cells on LB agar with the appropriate antibiotic and screen for positive clones by colony PCR and restriction digestion.

-

-

Expression in Lycopene-Accumulating Strain:

-

Extract the recombinant plasmid from a positive DH5α clone and transform it into a lycopene-accumulating E. coli BL21(DE3) strain.

-

Inoculate a single colony into 5 mL of LB medium with the required antibiotics and grow overnight at 37°C.

-

Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 20-25°C) for 24-48 hours.

-

Harvest the cells by centrifugation for carotenoid extraction.

-

The following diagram illustrates the experimental workflow for cloning and expression.

Extraction and Quantification of Decapreno-β-carotene by HPLC

This protocol outlines the extraction of carotenoids from microbial cells and their quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell pellet from the expression culture

-

Acetone, methanol, dichloromethane (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

Anhydrous sodium sulfate

-

HPLC system with a photodiode array (PDA) detector

-

C30 reverse-phase column (e.g., YMC Carotenoid S-5, 4.6 x 250 mm)

-

Decapreno-β-carotene standard (if available) or β-carotene standard for estimation.

Procedure:

-

Extraction:

-

Resuspend the cell pellet in 1 mL of acetone containing 0.1% BHT.

-

Vortex vigorously for 5-10 minutes or use sonication to disrupt the cells.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction with fresh acetone until the cell pellet is colorless.

-

Pool the acetone extracts.

-

-

Phase Separation and Drying:

-

Add an equal volume of dichloromethane and half a volume of water to the pooled acetone extract.

-

Vortex and then centrifuge to separate the phases.

-

Collect the lower (dichloromethane) phase containing the carotenoids.

-

Dry the extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Reconstitute the dried extract in a known volume of dichloromethane/methanol (1:1, v/v).

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject 20 µL of the sample into the HPLC system.

-

Use a C30 column and a mobile phase gradient, for example:

-

Mobile Phase A: Methanol/Water (95:5, v/v) with 0.1% ammonium acetate

-

Mobile Phase B: Methyl-tert-butyl ether (MTBE)

-

Gradient: A linear gradient from 10% to 90% B over 30 minutes, followed by a wash and re-equilibration.

-

-

Monitor the elution at 450-500 nm.

-

Identify the decapreno-β-carotene peak based on its retention time (expected to be longer than β-carotene) and its characteristic absorption spectrum (with three peaks, typical for carotenoids).

-

Quantify the amount of decapreno-β-carotene by comparing the peak area to a standard curve of a known concentration of decapreno-β-carotene or by using a β-carotene standard curve for an approximate quantification.

-

Conclusion

The biosynthesis of decapreno-β-carotene in microorganisms is a promising area of metabolic engineering. By leveraging the enzymatic machinery from organisms like Corynebacterium glutamicum and expressing them in well-established microbial hosts such as E. coli, it is possible to produce this novel C50 carotenoid. Further research is needed to optimize production titers, fully characterize the bioactivities of decapreno-β-carotene, and develop scalable production processes. This guide provides a solid foundation for researchers and drug development professionals to embark on or advance their work in this exciting field.

References

- 1. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Construction of a pathway to C50-ε-carotene - PMC [pmc.ncbi.nlm.nih.gov]

Decapreno-β-carotene: A Technical Guide to its Origins and Discovery

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of decapreno-β-carotene, a C50 carotenoid notable for its synthetic history and application in analytical chemistry. While its natural occurrence is reported, detailed quantitative data remains limited. This document will delve into its discovery through chemical synthesis, its known natural sources, and the experimental methodologies used for its analysis.

Discovery and Synthesis

The initial discovery of decapreno-β-carotene is rooted in chemical synthesis. A pivotal publication in 1961 by Joseph D. Surmatis and Alfred Ofner detailed a novel synthesis of both trans-β-carotene and the then-new C50 carotenoid, decapreno-β-carotene.[1][2] Their work, conducted at Hoffmann-La Roche, described a building scheme where vitamin A aldehyde was used as a key component to extend the polyene chain, resulting in the formation of decapreno-β-carotene.[1] This synthetic achievement marked the formal discovery and characterization of this specific C50 analogue of the more common β-carotene.

Natural Sources

While the primary context of decapreno-β-carotene in scientific literature is as a synthetic compound, there are reports of its presence in at least one natural source.

-

Bacterial C50 Carotenoids : While not specifying decapreno-β-carotene, various bacteria are known to produce C50 carotenoids. Genera such as Arthrobacter are recognized producers of other C50 carotenoids like decaprenoxanthin. This suggests that other microorganisms could potentially synthesize decapreno-β-carotene, though specific evidence is yet to be widely reported.

Table 1: Reported Natural Source of Decapreno-β-carotene

| Organism | Common Name | Phylum/Group | Reported Presence of Decapreno-β-carotene | Quantitative Data |

| Schizochytrium limacinum | Marine Microalga | Labyrinthulomycetes | Yes | Not specified in available literature |

Experimental Protocols

Due to its primary application as an internal standard in High-Performance Liquid Chromatography (HPLC), the most well-documented experimental protocols involving decapreno-β-carotene are for its use in the quantification of other carotenoids.

3.1. Quantification of Hydrocarbon Carotenoids using Decapreno-β-carotene as an Internal Standard

Decapreno-β-carotene is commercially available in high purity and is frequently used as an internal standard for the HPLC analysis of hydrocarbon carotenoids like α-carotene and β-carotene.[4] Its longer carbon chain gives it a distinct retention time, allowing for clear separation from the C40 carotenoids being quantified.

Principle: A known amount of the decapreno-β-carotene internal standard is added to a sample containing the carotenoids of interest. The mixture is then extracted and analyzed by HPLC. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte. This method corrects for variations in extraction efficiency and injection volume.

Representative HPLC System:

-

Column: C18 reversed-phase column

-

Mobile Phase: An isocratic system, for example, a mixture of methanol, tetrahydrofuran, and water.

-

Detection: UV/Vis detector at the wavelength of maximum absorbance for the carotenoids of interest (typically around 450 nm).

Visualizations

Diagram 1: Logical Flow from Synthesis to Application

Caption: Discovery and application of decapreno-β-carotene.

Diagram 2: General Experimental Workflow for Carotenoid Analysis using an Internal Standard

Caption: Workflow for carotenoid analysis.

Conclusion

Decapreno-β-carotene holds a unique position in the study of carotenoids. Its well-documented chemical synthesis has made it a valuable tool in analytical chemistry, particularly as an internal standard for HPLC. While its presence in the marine microalga Schizochytrium limacinum points to a natural origin, further research is required to fully elucidate the breadth of its natural sources, its biosynthetic pathways, and to quantify its abundance in various organisms. For researchers and professionals in drug development, decapreno-β-carotene serves as a reminder of the interplay between synthetic chemistry and natural product discovery, and as a crucial component for accurate quantification in carotenoid research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Decapreno-b-carotene | 5940-03-4 | FD20855 | Biosynth [biosynth.com]

- 4. Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Decapreno-β-carotene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decapreno-β-carotene is a synthetic, C50 carotenoid that serves as a valuable tool in analytical and biomedical research. Its extended polyene chain, in comparison to the more common β-carotene (C40), results in distinct spectroscopic properties that are of significant interest for its use as an internal standard in high-performance liquid chromatography (HPLC) and as a model compound in studies of carotenoid behavior.[1] This technical guide provides a comprehensive overview of the spectroscopic characteristics of decapreno-β-carotene, with a focus on its absorption and fluorescence properties. Due to the limited availability of specific spectroscopic data for decapreno-β-carotene in publicly accessible literature, this guide will leverage the well-documented properties of its close structural analog, β-carotene, as a primary reference point.

Spectroscopic Data

The UV-Visible absorption spectrum of carotenoids is characterized by a broad absorption band in the blue-green region of the electromagnetic spectrum, typically between 400 and 500 nm.[2] This absorption is responsible for their characteristic yellow-to-red color. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment.[3][4][5]

Note: The following table summarizes the UV-Vis absorption properties of β-carotene, which are expected to be similar to, though slightly red-shifted for, decapreno-β-carotene due to its longer conjugated system.

| Property | Value (for β-carotene) | Solvent(s) |

| Absorption Maxima (λmax) | ~450 nm, with two weaker bands at ~427 nm and ~466 nm | Ethanol |

| 453 nm | Acetone | |

| 448 nm | Hexane | |

| Molar Extinction Coefficient (ε) | 139,500 M⁻¹cm⁻¹ at 451 nm | Hexane |

| 128,300 L mol⁻¹cm⁻¹ | Petroleum Ether |

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the general procedure for obtaining the UV-Visible absorption spectrum of a carotenoid like decapreno-β-carotene.

1. Materials and Reagents:

-

Decapreno-β-carotene (or β-carotene as a standard)

-

Spectrophotometric grade solvents (e.g., hexane, ethanol, acetone)

-

Volumetric flasks

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

2. Preparation of Standard Solutions:

-

Prepare a stock solution of the carotenoid in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL. Due to the light sensitivity of carotenoids, it is recommended to work under subdued light and use amber glassware.

-

From the stock solution, prepare a series of dilutions in the desired solvent to obtain concentrations ranging from approximately 0.1 to 10 µg/mL.[6]

3. Spectrophotometric Measurement:

-

Set the spectrophotometer to scan a wavelength range of 350-600 nm.[6]

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorbance spectra of the standard solutions in a 1 cm quartz cuvette.

-

Identify the wavelength of maximum absorbance (λmax).

4. Data Analysis:

-

Plot absorbance at λmax versus concentration to generate a calibration curve.

-

The molar extinction coefficient (ε) can be calculated from the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Fluorescence Spectroscopy

The fluorescence of β-carotene is generally reported to be very weak, with a quantum yield of less than 0.0001. Consequently, obtaining a fluorescence spectrum can be challenging and may require a sensitive spectrofluorometer.

1. Materials and Reagents:

-

Same as for UV-Visible Absorption Spectroscopy.

-

Spectrofluorometer.

2. Sample Preparation:

-

Prepare a dilute solution of the carotenoid in a suitable solvent (e.g., hexane) in a quartz cuvette. The concentration should be low enough to avoid inner filter effects.

3. Spectrofluorometric Measurement:

-

Set the excitation wavelength to the λmax determined from the absorption spectrum.

-

Scan the emission spectrum over a range of approximately 450-700 nm.

-

It has been noted that at room temperature, a weak green fluorescence may be observed for β-carotene.[7]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of decapreno-β-carotene.

Caption: Experimental workflow for the spectroscopic analysis of Decapreno-β-carotene.

Conclusion

While specific, detailed spectroscopic data for decapreno-β-carotene remains sparse in readily available scientific literature, the well-characterized properties of its structural analog, β-carotene, provide a strong foundation for its analytical application. The extended conjugation of decapreno-β-carotene is expected to result in a bathochromic (red) shift in its absorption maximum compared to β-carotene. The experimental protocols provided herein offer a robust framework for researchers to determine the precise spectroscopic properties of decapreno-β-carotene in their specific experimental contexts. The use of decapreno-β-carotene as an internal standard is justified by its unique spectral profile, which allows for its clear differentiation from naturally occurring carotenoids in complex biological matrices.

References

- 1. Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. Analytical tools for the analysis of β-carotene and its degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Absorbance changes of carotenoids in different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fdbio-rptu.de [fdbio-rptu.de]

- 6. Development of Analytical Methods for Determination of β-Carotene in Pumpkin (Cucurbita maxima) Flesh, Peel, and Seed Powder Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescence and phosphorescence of β-carotene - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

Decapreno-β-carotene: An In-depth Technical Guide on its In Vivo Biological Functions

A note on the available research: Scientific literature extensively details the in vivo biological functions of β-carotene, a C40 carotenoid. In contrast, specific research on the in vivo biological activities of decapreno-β-carotene, a C50 carotenoid, is sparse. Decapreno-β-carotene is primarily documented as a synthetic internal standard for the quantification of hydrocarbon carotenoids like β-carotene in high-performance liquid chromatography (HPLC) due to its structural similarity.[1] Given the chemical resemblance and the limited direct data on decapreno-β-carotene, this guide will focus on the well-established in vivo functions of β-carotene as a predictive framework for the potential biological roles of its C50 analogue.

Core Biological Functions and Mechanisms of Action

β-carotene and other carotenoids are known for a variety of biological activities, primarily centered around their antioxidant and immunomodulatory properties. These compounds are fat-soluble pigments found in many fruits and vegetables.[2] The in vivo functions of β-carotene extend to potential roles in cardiovascular health and cancer chemoprevention, although clinical trial results have been mixed.

Antioxidant Activity

The most recognized function of β-carotene is its ability to act as an antioxidant. It effectively quenches singlet oxygen and can scavenge peroxyl radicals, thus protecting cells from oxidative damage.[3][4] This antioxidant capacity is attributed to the long chain of conjugated double bonds in its structure. In vivo, this protective effect can help mitigate cellular damage implicated in chronic diseases.

Immunomodulation

β-carotene has been shown to enhance immune responses in various in vivo and in vitro studies.[5] Its immunomodulatory effects include:

-

Enhancing Lymphocyte Proliferation: Studies have demonstrated that β-carotene can enhance the proliferative responses of both T and B lymphocytes.[6][5]

-

Stimulating Effector T Cell Functions: It can also stimulate the activity of effector T cells.[6][5]

-

Increasing Macrophage and Natural Killer Cell Activity: β-carotene has been observed to enhance the tumor-killing capacity of macrophages and natural killer (NK) cells.[6][5]

-

Modulating Cytokine Production: It can influence the production of various interleukins, which are crucial for immune cell communication.[5]

Role in Cancer Chemoprevention

Epidemiological studies have often linked high dietary intake of carotenoid-rich foods with a lower risk of certain cancers.[2][7] The proposed mechanisms for this potential chemopreventive effect include its antioxidant activity, enhancement of immune surveillance, and regulation of cell signaling pathways.[7] However, intervention trials with high-dose β-carotene supplements have yielded inconsistent and sometimes contradictory results, with some studies showing an increased risk of lung cancer in smokers.[8]

Cardiovascular Health

Observational studies suggest a correlation between higher intake of carotenoids and a reduced risk of cardiovascular disease (CVD).[9][10][11] The potential protective mechanisms are thought to be related to its antioxidant and anti-inflammatory properties, which can help reduce LDL oxidation and improve endothelial function.[9] However, meta-analyses of randomized controlled trials on β-carotene supplementation have not consistently shown a benefit in preventing cardiovascular events and have even suggested potential harm in certain populations.[12]

Quantitative Data on In Vivo Effects

The following tables summarize quantitative data from various in vivo and ex vivo studies on the effects of β-carotene.

Table 1: Effects of β-Carotene on Immune Cell Function

| Parameter | Model System | β-Carotene Dose/Concentration | Observed Effect | Reference |

| T and B Lymphocyte Proliferation | Animal models | Dietary supplementation | Enhanced proliferative responses | [6][5] |

| Macrophage Tumoricidal Capacity | Animal models | Dietary supplementation | Enhanced | [6][5] |

| Natural Killer Cell Tumoricidal Capacity | Animal models | Dietary supplementation | Enhanced | [6][5] |

| Interleukin Production | Animal models | Dietary supplementation | Increased | [6][5] |

| Cellular uptake of β-carotene | Caco-2 cells (in vitro) | 2.5 µM β-carotene with 7.5 µM anthocyanins | 68-200% increase in β-carotene uptake | [13] |

Table 2: Effects of β-Carotene in a Model of Diabetes

| Parameter | Model System | β-Carotene Dose | Observed Effect | Reference |

| Body Weight | STZ-induced diabetic rats | 10 and 20 mg/kg for 14 days | Significant increase compared to disease control | [14] |

| Glucose Uptake | HepG2 liver cells (in vitro) | Increasing concentrations | Significantly increased glucose uptake | [14] |

| Cytokine Levels | STZ-induced diabetic rats | 10 and 20 mg/kg for 14 days | Reduction in elevated cytokine levels | [14] |

| Antioxidant Enzyme Content | STZ-induced diabetic rats | 10 and 20 mg/kg for 14 days | Normalized content of antioxidant enzymes | [14] |

Signaling Pathways and Molecular Interactions

β-carotene and its metabolites can influence several signaling pathways. One of the key mechanisms involves its conversion to retinoids, which are known to regulate gene expression through nuclear receptors.

Retinoid X Receptor (RXR) and Retinoic Acid Receptor (RAR) Signaling

β-carotene can be enzymatically cleaved to produce retinal, which is then converted to retinoic acid. Retinoic acid is a ligand for the retinoic acid receptor (RAR), which forms a heterodimer with the retinoid X receptor (RXR). This complex binds to retinoic acid response elements (RAREs) on DNA to regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. Additionally, metabolites of β-carotene, such as β-apo-13-carotenone, have been shown to act as antagonists for both RXR and RAR.[15]

References

- 1. Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Decapreno-b-carotene | 5940-03-4 | FD20855 | Biosynth [biosynth.com]

- 4. Antioxidant Activity of β-Carotene Compounds in Different in Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Carotenoids and the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effectiveness of beta-carotene in cancer chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Association between β-carotene supplementation and risk of cancer: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Carotenoids Intake and Cardiovascular Prevention: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. β-Carotene Supplementation and Risk of Cardiovascular Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In-vivo and in-vitro evaluation of therapeutic potential of β- Carotene in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Mechanisms of Decapreno-β-carotene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decapreno-β-carotene, a C50 carotenoid, is a structural analogue of the more common β-carotene (a C40 carotenoid). Its extended polyene chain suggests potentially enhanced antioxidant properties. This technical guide delves into the core antioxidant mechanisms of Decapreno-β-carotene, presenting available quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways. While research specifically focused on Decapreno-β-carotene is less abundant compared to its C40 counterpart, this document synthesizes the existing evidence and provides a comparative context based on the well-established antioxidant functions of carotenoids.

Introduction

Carotenoids are a diverse group of lipophilic pigments known for their significant antioxidant activities. Their ability to quench singlet oxygen and scavenge free radicals contributes to the protection of cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases. Decapreno-β-carotene, with its longer conjugated system of double bonds, is of particular interest for its potential to exhibit superior antioxidant capacity compared to β-carotene. This guide explores the direct radical scavenging and quenching mechanisms of Decapreno-β-carotene, its potential influence on cellular antioxidant defense systems, including the Nrf2 signaling pathway, and its role in inhibiting lipid peroxidation.

Direct Antioxidant Mechanisms

The primary antioxidant defense of carotenoids lies in their ability to directly neutralize reactive oxygen species (ROS). This is largely attributed to their conjugated polyene chain.

Singlet Oxygen Quenching

Singlet oxygen (¹O₂) is a highly reactive, non-radical ROS that can cause significant cellular damage. Carotenoids are exceptionally efficient quenchers of ¹O₂. The extended conjugated double bond system of Decapreno-β-carotene enhances this quenching ability.

Quantitative Data:

| Carotenoid | Singlet Oxygen Quenching Rate Constant (k_q) | Reference |

| C40 Carotenoids (e.g., β-carotene) | ~1 x 10¹⁰ M⁻¹s⁻¹ | [1] |

| Decapreno-β-carotene (C50) | Approximately double that of C40 carotenoids | [1] |

Experimental Protocol: Singlet Oxygen Quenching Assay

A common method to determine the singlet oxygen quenching rate constant involves time-resolved near-infrared phosphorescence detection.

-

Sample Preparation: Decapreno-β-carotene is dissolved in an appropriate organic solvent (e.g., benzene, toluene, or a lipid-mimicking environment like liposomes).

-

Singlet Oxygen Generation: A photosensitizer (e.g., Rose Bengal, Methylene Blue) is added to the solution. The solution is then irradiated with a laser pulse at a wavelength absorbed by the sensitizer, leading to the generation of ¹O₂.

-

Detection: The decay of the ¹O₂ phosphorescence at ~1270 nm is monitored over time using a sensitive near-infrared detector.

-

Data Analysis: The observed decay rate of the phosphorescence is plotted against the concentration of the quencher (Decapreno-β-carotene). The slope of this plot yields the bimolecular quenching rate constant (k_q).

Logical Relationship: Chain Length and Quenching Efficiency

The increased singlet oxygen quenching efficiency of Decapreno-β-carotene is directly related to its longer conjugated polyene chain. A longer chain lowers the triplet energy state of the carotenoid, facilitating more efficient energy transfer from singlet oxygen.

References

Decapreno-β-carotene: A Potential Precursor to Vitamin A

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Decapreno-β-carotene, a C50 carotenoid, is structurally an analogue of β-carotene with an extended polyene chain.[1][2] Like β-carotene, it is recognized for its antioxidant properties.[3] Several sources suggest that decapreno-β-carotene can serve as a precursor to vitamin A in animals.[3] Vitamin A is an essential nutrient crucial for vision, immune function, and cellular differentiation. Its deficiency remains a significant global health issue. The potential for a longer-chain carotenoid to be converted into vitamin A presents an interesting area of research, particularly for understanding carotenoid metabolism and exploring novel strategies for vitamin A supplementation.

This technical guide provides a comprehensive overview of the current understanding of decapreno-β-carotene as a potential vitamin A precursor. It is intended for researchers, scientists, and drug development professionals interested in carotenoid metabolism and vitamin A biology. This document summarizes the hypothesized metabolic pathway, outlines the key enzymes involved, presents the current state of knowledge regarding its conversion efficiency, and provides detailed experimental protocols for future research in this area.

The Hypothesized Metabolic Pathway of Decapreno-β-carotene to Vitamin A

While direct enzymatic studies on decapreno-β-carotene are limited, its conversion to vitamin A is hypothesized to proceed via the established pathways for β-carotene metabolism. The primary enzymes responsible for cleaving provitamin A carotenoids are β-carotene 15,15'-oxygenase (BCO1) and β-carotene 9',10'-oxygenase (BCO2).[4][5]

1. Central Cleavage by BCO1: BCO1 catalyzes the symmetrical cleavage of β-carotene at the central 15,15' double bond, yielding two molecules of retinal (vitamin A aldehyde).[4][5] It is plausible that BCO1 could also act on the central double bond of the decapreno-β-carotene molecule. However, the extended C50 structure of decapreno-β-carotene might influence the enzyme's binding affinity and catalytic efficiency.

2. Asymmetric Cleavage by BCO2: BCO2 performs an asymmetric cleavage of β-carotene at the 9',10' double bond, producing one molecule of β-ionone and one molecule of β-apo-10'-carotenal.[4][5] This enzyme could potentially cleave decapreno-β-carotene at various points along its extended polyene chain, leading to a variety of apocarotenoids of different lengths.

The resulting retinal from BCO1 cleavage can be either reversibly reduced to retinol (vitamin A alcohol) by retinol dehydrogenases or irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases. Retinoic acid is the primary mediator of the biological effects of vitamin A on gene expression.

Proposed Metabolic Pathway Diagram

References

- 1. Bioconversion of dietary provitamin A carotenoids to vitamin A in humans1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Techniques for measuring vitamin A activity from β-carotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. Molecular Properties of β-Carotene Oxygenases and Their Potential in Industrial Production of Vitamin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carotenoid oxygenase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Early Research and Synthesis of Decapreno-β-carotene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research and synthesis of decapreno-β-carotene, a C50 carotenoid. The document covers both chemical and biosynthetic production methods, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams generated using the DOT language illustrate key pathways and workflows to facilitate understanding.

Chemical Synthesis of Decapreno-β-carotene

Early chemical synthesis of decapreno-β-carotene was pioneered by Surmatis and Ofner in 1961. Their approach was an extension of their novel synthesis of β-carotene, utilizing a Wittig-type reaction. The general strategy involved the condensation of a C20 phosphonium salt with a C10 dialdehyde to form the C50 backbone.

The synthesis of decapreno-β-carotene is analogous to the industrial synthesis of β-carotene, which often employs either the Wittig reaction or the Grignard reaction. The Wittig reaction, developed by BASF, is a notable method for forming carbon-carbon double bonds and is particularly useful for synthesizing polyenes.[1][2][3][4] This reaction involves the use of a phosphorus ylide to convert a ketone or aldehyde to an alkene.

A key publication by J. D. Surmatis and A. Ofner in 1961 described a novel synthesis of both trans-β-carotene and decapreno-β-carotene.[5][6] When vitamin A aldehyde was used in place of β-ionylideneacetaldehyde in their C15 + C20 + C15 building scheme, the C50 carotenoid, decapreno-β-carotene, was produced.[5]

Synthesis of Decapreno-β-carotene via Wittig Reaction (based on Surmatis & Ofner, 1961)

The synthesis of decapreno-β-carotene was achieved by substituting vitamin A aldehyde for β-ionylideneacetaldehyde in a Wittig condensation reaction.[5]

-

Reactants : The core reaction involves the condensation of a Wittig salt derived from a C20 phosphonium salt with vitamin A aldehyde (retinal).

-

Reaction Conditions : The specific reaction conditions, such as solvents, temperature, and reaction times, are crucial for achieving good yields. While the 1961 paper provides the foundational methodology, further optimization may be required.

-

Purification : The crude product is typically purified using recrystallization from a solvent mixture, such as benzene.[5]

-

Characterization : The final product is characterized by its melting point and comparison with known standards. The mixed melting point with an authentic sample should show no depression.[5]

| Product | Starting Material | Yield (%) | Melting Point (°C) | Reference |

| trans-β-Carotene | β-ionylideneacetaldehyde | 50.8 | 182-183 | [5] |

| Decapreno-β-carotene | Vitamin A aldehyde | Not explicitly stated, but methodology described | - | [5] |

Note: The 1961 paper by Surmatis and Ofner primarily focused on the synthesis of trans-β-carotene and provided a qualitative description for the synthesis of decapreno-β-carotene without specifying the exact yield in the provided snippets.

Caption: Chemical synthesis of decapreno-β-carotene via the Wittig reaction.

Biosynthesis of Decapreno-β-carotene

Decapreno-β-carotene is a C50 carotenoid, and its biosynthesis in microorganisms originates from the C40 carotenoid precursor, lycopene.[7][8] The extension of the carbon chain is a key enzymatic step.

The biosynthesis of C50 carotenoids like decapreno-β-carotene involves the addition of two C5 isoprene units to the C40 backbone of lycopene. This elongation is catalyzed by the enzyme lycopene elongase. The five-carbon donor is typically dimethylallyl pyrophosphate (DMAPP).

The general pathway for carotenoid biosynthesis begins with the formation of geranylgeranyl diphosphate (GGPP).[7] Two molecules of GGPP condense to form phytoene, the first C40 carotenoid. A series of desaturation reactions then convert phytoene to lycopene. Lycopene can then be cyclized to form β-carotene or elongated to form C50 carotenoids.

-

Lycopene Elongase (CrtEb) : This enzyme catalyzes the addition of two C5 units from DMAPP to lycopene, forming the C50 backbone of decapreno-β-carotene.

-

Phytoene Synthase (CrtB/PSY) : Catalyzes the condensation of two GGPP molecules to form phytoene.[8]

-

Phytoene Desaturase (CrtI/PDS) : Introduces double bonds into the phytoene molecule to form lycopene.[8]

-

Lycopene Cyclase (CrtY/LCY) : Catalyzes the cyclization of lycopene to β-carotene.[8]

Enzymatic Synthesis and Analysis

-

Host Organism : Genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, are often used for the heterologous expression of carotenoid biosynthesis genes.

-

Gene Expression : The genes encoding the necessary enzymes (e.g., phytoene synthase, phytoene desaturase, and lycopene elongase) are cloned into expression vectors and introduced into the host organism.

-

Cultivation : The engineered microbes are cultured under optimized conditions (temperature, pH, media composition) to promote carotenoid production.

-

Extraction : Carotenoids are extracted from the microbial biomass using organic solvents (e.g., acetone, methanol, or a mixture thereof).

-

Analysis : The extracted carotenoids are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector or mass spectrometry (MS).[9]

Caption: Biosynthetic pathway of decapreno-β-carotene from GGPP.

Signaling Pathways and Biological Activity

While extensive research exists on the biological activities of β-carotene and its metabolites (apocarotenoids), there is limited information specifically on the signaling pathways directly involving decapreno-β-carotene. β-carotene itself is a precursor to retinal and retinoic acid, which are crucial signaling molecules that regulate gene expression through nuclear receptors like retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[10][11]

Metabolites of β-carotene, known as apocarotenoids, have been shown to modulate various signaling pathways.[4] For instance, β-apo-13-carotenone can act as an antagonist for RXRα.[10] It is plausible that decapreno-β-carotene and its potential metabolites could also interact with cellular signaling cascades, but this remains an area for further investigation.

-

Metabolism Studies : Investigating the metabolic fate of decapreno-β-carotene in biological systems to identify potential bioactive metabolites.

-

Receptor Binding Assays : Screening for the binding affinity of decapreno-β-carotene and its derivatives to nuclear receptors and other cellular targets.

-

Transcriptomic and Proteomic Analyses : Assessing the impact of decapreno-β-carotene on global gene and protein expression to uncover potential signaling pathways.

Caption: Known signaling of β-carotene and potential areas of research for decapreno-β-carotene.

References

- 1. researchgate.net [researchgate.net]

- 2. gchemglobal.com [gchemglobal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Extraction and Synthesis of Typical Carotenoids: Lycopene, β-Carotene, and Astaxanthin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Decapreno-β-carotene (CAS: 5940-03-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decapreno-β-carotene (C₅₀H₆₈) is a C₅₀ carotenoid, an analogue of the more common β-carotene (C₄₀H₅₆). Structurally, it is characterized by an extended polyene chain, which imparts distinct physicochemical and biological properties. While not as extensively studied as its C₄₀ counterpart, Decapreno-β-carotene is recognized for its potent antioxidant capabilities and serves a critical role in analytical chemistry as a high-purity internal standard for the quantification of other carotenoids via High-Performance Liquid Chromatography (HPLC).[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and known biological activities, compiling available data to support further research and development.

Physicochemical Properties

Decapreno-β-carotene is a lipophilic, red-orange pigment.[4] Its extended system of conjugated double bonds is responsible for its characteristic color and its strong absorption in the visible region of the electromagnetic spectrum.[5] Key quantitative properties are summarized below.

| Property | Value | Source |

| CAS Number | 5940-03-4 | [6][7][8] |

| Molecular Formula | C₅₀H₆₈ | [6][7] |

| Molecular Weight | 669.07 g/mol | [7][8][9] |

| Exact Mass | 668.5321 g/mol | [3][6] |

| Melting Point | 193-195 °C | [3] |

| Boiling Point (est.) | 771.6 °C at 760 mmHg | [3] |

| XLogP3 | 17.4 | [3][6] |

| Solubility | Slightly soluble in Chloroform. | [3] |

| Appearance | Solid | [9] |

| Storage Temperature | -86°C, under inert atmosphere. | [3] |

Chemical Synthesis

A notable synthesis of Decapreno-β-carotene was developed by Surmatis and Ofner in 1961. The methodology follows a C₂₀ + C₁₀ + C₂₀ building scheme, a variation of the Wittig reaction, which is a cornerstone in the synthesis of polyene systems like carotenoids.[10]

Synthesis Workflow Diagram

The diagram below illustrates the general synthetic strategy, starting from Vitamin A aldehyde (retinal) as the C₂₀ component.

Experimental Protocol: Synthesis via Wittig Condensation

The following protocol is adapted from the synthesis described by Surmatis and Ofner (1961).[10] This procedure requires an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents.

-

Preparation of the C₁₀ Wittig Salt:

-

A C₁₀ acetylenic diene diol is converted to its corresponding dibromide using an appropriate brominating agent (e.g., HBr).

-

The resulting C₁₀ dibromide is reacted with two equivalents of triphenylphosphine in a suitable solvent (e.g., benzene) at approximately 50°C.

-

The crude Wittig salt (a C₁₀ bis(triphenylphosphonium bromide)) crystallizes from the reaction mixture and can be isolated by filtration. The reported yield is approximately 90%.[10]

-

-

Wittig Condensation Reaction:

-

The C₁₀ Wittig salt is suspended in an anhydrous solvent like diethyl ether.

-

A strong base (e.g., sodium ethoxide or phenyllithium) is added to generate the ylide in situ.

-

A solution of Vitamin A aldehyde (retinal, the C₂₀ component) in the same solvent is added dropwise to the ylide suspension with vigorous stirring. Two equivalents of retinal are used per equivalent of the C₁₀ Wittig salt.

-

The reaction proceeds, coupling the two C₂₀ units via the C₁₀ bridge to form the C₅₀ backbone of Decapreno-β-carotene.

-

-

Purification:

-

The crude product is isolated from the reaction mixture.

-

Purification is typically achieved through recrystallization from a solvent mixture, such as benzene or petroleum ether.

-

The purity can be confirmed by melting point determination and spectroscopic analysis (UV-Vis, NMR). The final product is reported to have absorption maxima at 481 and 512 nm in petroleum ether.[10]

-

Analytical Methodology

Decapreno-β-carotene is commercially synthesized in high purity and is widely used as an internal standard for the quantification of other hydrocarbon carotenoids (e.g., α- and β-carotene) in various matrices, including food and biological samples.[1][2]

HPLC Workflow for Carotenoid Quantification

The following diagram outlines a typical workflow for extracting and quantifying carotenoids from a sample matrix using Decapreno-β-carotene as an internal standard.

Experimental Protocol: HPLC Analysis

This generalized protocol is based on established methods for carotenoid analysis.[1][11][12][13]

-

Sample Preparation and Extraction:

-

Accurately weigh a homogenized sample (e.g., 0.5 g of freeze-dried plant material).[14]

-

Add a precise volume of Decapreno-β-carotene internal standard solution of known concentration.

-

Add an antioxidant like butylated hydroxytoluene (BHT) to prevent degradation.[11]

-

Extract the carotenoids using a suitable solvent system (e.g., acetone, ethanol, or a hexane/acetone mixture) with mechanical agitation. All steps should be performed under dim or golden light to prevent photo-oxidation.[5][11]

-

Centrifuge the mixture to pellet solid debris and collect the supernatant. Repeat the extraction until the sample residue is colorless.

-

-

Saponification and Partition (if necessary):

-

For samples with high chlorophyll or lipid content, a saponification step may be required. Add an equal volume of 10% (w/v) methanolic potassium hydroxide and incubate in the dark.

-

After saponification, add water and partition the carotenoids into a non-polar solvent such as hexane or diethyl ether.[11] Collect the organic phase.

-

-

Final Preparation and Analysis:

-

Wash the organic phase with water to remove residual alkali.

-

Dry the extract over anhydrous sodium sulfate and evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a precise volume of the HPLC mobile phase.

-

Inject the sample into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 or C30 column (C30 columns offer better separation for carotenoid isomers).[12][13]

-

Mobile Phase: A gradient of solvents such as methanol, acetonitrile, and methyl tert-butyl ether (MTBE) is common.[13]

-

Detector: A photodiode array (PDA) or UV-Vis detector set to monitor at approximately 450-500 nm.[5][11]

-

Quantification: Identify peaks based on retention times and spectral data compared to standards. Calculate the concentration of the target carotenoid using the ratio of its peak area to the peak area of the Decapreno-β-carotene internal standard.

-

Biological Activity and Mechanism of Action

Direct research on the biological effects of Decapreno-β-carotene is limited. However, its structural similarity to β-carotene allows for inferred mechanisms based on the broader class of carotenoids. The primary activities are related to antioxidant effects and modulation of cellular processes.[9][15][16]

| Biological Activity | Putative Mechanism |

| Antioxidant Activity | The extended conjugated polyene chain efficiently quenches singlet oxygen and scavenges peroxyl radicals, thus protecting cells from oxidative damage.[9][16] |

| Anti-proliferative Effects | Carotenoids like β-carotene can induce cell cycle arrest, often at the G0/G1 phase, by increasing the expression of cyclin-dependent kinase inhibitors like p21.[17] |

| Apoptosis Induction | Can promote programmed cell death in cancer cells by modulating signaling pathways such as the JNK pathway, leading to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[17] |

| Immune Modulation | May enhance immune response by stimulating lymphocyte proliferation and increasing the activity of natural killer (NK) cells and macrophages.[16][18] |

Generalized Signaling Pathway for Carotenoid-Induced Apoptosis

The following diagram illustrates a simplified, generalized pathway by which carotenoids may induce apoptosis in cancer cells. This is based on mechanisms described for β-carotene and other well-studied carotenoids.[17]

Conclusion and Future Directions

Decapreno-β-carotene is a C₅₀ carotenoid with established utility as an analytical standard and putative biological activity as a potent antioxidant. While its synthesis and application in HPLC are well-documented, specific research into its unique pharmacological profile, bioavailability, and metabolism is lacking. Its extended polyene structure compared to β-carotene may confer enhanced radical-scavenging properties, a hypothesis that warrants further investigation. Future research should focus on elucidating the specific cellular targets and signaling pathways directly modulated by Decapreno-β-carotene to differentiate its effects from other carotenoids and explore its potential in drug development and as a functional food ingredient.

References

- 1. Decapreno-beta-carotene as an internal standard for the quantification of the hydrocarbon carotenoids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. decapreno-beta-carotene | 5940-03-4 [chemicalbook.com]

- 3. Decapreno-|A-carotene|lookchem [lookchem.com]

- 4. β-Carotene - Wikipedia [en.wikipedia.org]

- 5. ijfmr.com [ijfmr.com]

- 6. Decapreno-beta-carotene | C50H68 | CID 6443301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. Decapreno-Beta-carotene (Technical Grade) [lgcstandards.com]

- 9. cymitquimica.com [cymitquimica.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Determination of β-Carotene in Supplements and Raw Materials by Reversed-Phase High Pressure Liquid Chromatography: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Decapreno-b-carotene | 5940-03-4 | FD20855 | Biosynth [biosynth.com]

- 16. Carotenoids: biochemistry, pharmacology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. β-Carotene and Other Carotenoids - Dietary Reference Intakes for Vitamin C, Vitamin E, Selenium, and Carotenoids - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Carotenoids in Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the multifaceted roles of carotenoids within biological membranes. It details their structural impact, antioxidant activities, and involvement in cellular signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Structural Functions of Carotenoids in Lipid Bilayers

Carotenoids are integral components of many biological membranes, where they exert significant influence on the physical properties of the lipid bilayer.[1][2] Their rigid, rod-like structure allows them to intercalate into the membrane, modulating its architecture and stability.[3] The specific effects are dependent on the carotenoid's structure—particularly its polarity—and the composition of the membrane itself.[4][5]

Carotenoids act as regulators of membrane fluidity, a function analogous in some ways to that of cholesterol.[2][6] They generally increase the rigidity and mechanical strength of membranes in the fluid (liquid-crystalline) phase.[6][7][8] This is achieved through van der Waals interactions between the rigid carotenoid molecule and the flexible acyl chains of phospholipids, which restricts their motion and increases the packing order of the lipids.[3]

-

Polar Carotenoids (Xanthophylls): Carotenoids containing oxygen, such as zeaxanthin, lutein, and astaxanthin, possess polar hydroxyl groups on their terminal rings.[8][9] This allows them to span the lipid bilayer, anchoring their polar ends in the hydrophilic headgroup regions of the opposing leaflets.[3][10][11] This transmembrane orientation acts like a "rivet," strengthening the membrane, increasing its thickness and ordering, and reducing its permeability to small molecules like oxygen.[6][10]

-

Apolar Carotenoids (Carotenes): Non-polar carotenoids like β-carotene and lycopene lack hydrophilic functional groups and therefore tend to locate within the hydrophobic core of the membrane, oriented parallel to the surface.[3][11][12] Their effect on membrane order is generally less pronounced than that of xanthophylls.[3]

Molecular dynamics simulations have shown that with increasing concentrations, both β-carotene and zeaxanthin can condense the membrane lipids, leading to an increase in bilayer thickness and rigidity.[6]

By increasing the order and packing density of lipid acyl chains, carotenoids effectively decrease the permeability of the membrane.[6] This "sealing" effect limits the passive diffusion of small molecules and ions, including reactive oxygen species (ROS), across the bilayer.[3][6] Several EPR and permeability experiments have confirmed that membrane-spanning carotenoids reduce permeability to both ions and molecular oxygen.[6]

The following table summarizes quantitative data from studies investigating the influence of various carotenoids on the physical parameters of model membranes.

| Carotenoid (Concentration) | Membrane Model | Technique | Observed Effect | Reference |

| Zeaxanthin (10 mol%) | DMPC Bilayer | EPR Spectroscopy | Increases hydrophobicity in the membrane core (2AZ value change from 67.63 G to 65.25 G) | [13] |

| Lutein (10 mol%) | DMPC Bilayer | EPR Spectroscopy | Increases hydrophobicity in the membrane core, similar to zeaxanthin | [13] |

| β-Carotene & Zeaxanthin (1-10 mol%) | POPC Bilayer | MD Simulations | Increase bilayer thickness and rigidity with increasing concentration | [6] |

| Lutein & Zeaxanthin | PEPG MLVs | Fluorescence (Laurdan) | Decrease membrane fluidity (increase GP value) in the hydrophobic region | [14] |

| Lutein & Zeaxanthin | PEPG MLVs | Fluorescence (Prodan) | Increase membrane fluidity (decrease GP value) in the hydrophilic headgroup region | [14] |

DMPC: 1,2-dimyristoyl-sn-glycero-3-phosphocholine; POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine; PEPG: 1-palmitoyl-2-elaidoyl-sn-glycero-3-phospho-(1'-rac-glycerol); MLVs: Multilamellar Vesicles; GP: Generalized Polarization; EPR: Electron Paramagnetic Resonance; MD: Molecular Dynamics.

Antioxidant Functions within the Membrane

A primary function of carotenoids is to protect cells from oxidative damage.[1][7] Their extended system of conjugated double bonds makes them highly effective at quenching singlet oxygen and scavenging peroxyl radicals, thereby inhibiting lipid peroxidation.[1][7][15] They are considered one of the most efficient ROS scavengers operating within cellular lipid bilayers.[7]

Carotenoids can neutralize ROS through two main mechanisms:

-

Singlet Oxygen Quenching: They can absorb the energy from highly reactive singlet oxygen (¹O₂) without being chemically altered, dissipating the energy as heat. This is a physical quenching mechanism.[7]

-

Radical Scavenging: They can chemically react with free radicals, such as peroxyl radicals (ROO•), to terminate the chain reactions of lipid peroxidation.[7][15]

The orientation and location of the carotenoid within the membrane are critical to its antioxidant efficacy. Polar xanthophylls, spanning the membrane, can intercept radicals at the membrane-water interface and within the hydrophobic core.[10] It has been proposed that carotenoids may even act as "transmembrane radical channels," allowing for regeneration by antioxidants like Vitamin C at the membrane surface.[16]

Strikingly, not all carotenoids exhibit the same antioxidant behavior in membranes; some can even act as pro-oxidants under certain conditions. This activity is directly correlated with their effect on membrane structure.[10][17] Studies using model membranes enriched with polyunsaturated fatty acids have shown that polar carotenoids that preserve membrane structure are effective antioxidants, while apolar carotenoids that disrupt membrane order can have a pro-oxidant effect.[10][17]

References

- 1. researchgate.net [researchgate.net]

- 2. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. Effects of carotenoids on lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Potential Role of Carotenoids as Antioxidants in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Lutein and Zeaxanthin in the Lipid Bilayer–Similarities and Differences Revealed by Computational Studies [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. cyanotech.com [cyanotech.com]

- 11. Carotenoids and Markers of Oxidative Stress in Human Observational Studies and Intervention Trials: Implications for Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An Overview of Lutein in the Lipid Membrane [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ovid.com [ovid.com]

- 17. Biologic activity of carotenoids related to distinct membrane physicochemical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Decapreno-β-carotene as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the quantitative analysis of carotenoids by high-performance liquid chromatography (HPLC), the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard helps to correct for variations in sample preparation, extraction efficiency, and injection volume. Decapreno-β-carotene, a synthetic C50 carotenoid, has been identified as an effective internal standard for the quantification of hydrocarbon carotenoids such as α-carotene and β-carotene.[1] Its structural similarity to the analytes of interest, yet distinct chromatographic retention time, makes it an ideal candidate for this purpose. Furthermore, it can be commercially synthesized in high purity, a key requirement for a reliable internal standard.[1]

These application notes provide a detailed protocol for the use of decapreno-β-carotene as an internal standard in the chromatographic analysis of carotenoids from a food matrix, specifically raw carrots, based on established methodologies.[1]

Key Properties of Decapreno-β-carotene

| Property | Value |

| Chemical Formula | C₅₀H₆₈ |

| Molecular Weight | 669.07 g/mol |

| Structure | A C50 analog of β-carotene |

| Purity | Commercially available in high purity |

| Application | Internal standard for hydrocarbon carotenoid analysis |

Experimental Protocols

Preparation of Standard Solutions

1.1. Stock Solution of Decapreno-β-carotene (Internal Standard):

-

Accurately weigh approximately 10 mg of decapreno-β-carotene into a 100 mL volumetric flask.

-

Dissolve the standard in a small amount of chloroform.

-

Bring the flask to volume with hexane.

-

Store the stock solution at -20°C in an amber glass vial to protect it from light.

1.2. Stock Solutions of Carotenoid Standards (e.g., α-carotene, β-carotene):

-

Prepare individual stock solutions for each carotenoid to be quantified, following the same procedure as for the decapreno-β-carotene stock solution.

1.3. Working Standard Solutions:

-

Prepare a series of working standard solutions by making appropriate dilutions of the stock solutions with hexane.

-

Each working standard should contain a constant, known concentration of decapreno-β-carotene and varying, known concentrations of the carotenoid analytes.

-

A typical concentration range for the carotenoid analytes is 0.1 - 10 µg/mL. The concentration of the internal standard should be chosen to be in the midrange of the analyte concentrations.

Sample Preparation (Raw Carrots)

2.1. Extraction:

-

Homogenize approximately 10 g of raw carrot sample.

-

Accurately weigh a portion of the homogenate (e.g., 1-2 g) into a mortar.

-

Add a known volume of the decapreno-β-carotene stock solution to the sample. The amount added should result in a final concentration within the calibration range after the complete sample preparation procedure.

-

Add anhydrous sodium sulfate to the mortar to absorb water.

-

Grind the mixture with a pestle until a fine, dry powder is obtained.

-

Transfer the powder to a flask and add an appropriate extraction solvent (e.g., a mixture of acetone and hexane).

-

Extract the carotenoids by stirring or sonicating the mixture for a defined period (e.g., 15-20 minutes).

-

Filter the extract and repeat the extraction process with fresh solvent until the sample residue is colorless.

-

Combine all the filtrates.

2.2. Liquid-Liquid Partitioning:

-

Transfer the combined extract to a separatory funnel.

-

Add a volume of water to the separatory funnel to facilitate the removal of polar solvents (e.g., acetone).

-

Gently mix the phases and allow them to separate.

-

Collect the upper hexane layer containing the carotenoids.

-

Wash the hexane layer with water several times to remove any remaining polar impurities.

2.3. Saponification (Optional):

-

For samples containing carotenoid esters, a saponification step may be necessary to hydrolyze the esters to their corresponding free carotenols. This simplifies the chromatogram.

-

To the hexane extract, add an equal volume of 10% (w/v) potassium hydroxide in methanol.

-

Flush the container with nitrogen, seal, and allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 4-16 hours).

-

After saponification, wash the hexane layer with water until it is free of alkali.

2.4. Final Preparation:

-

Dry the final hexane extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known, small volume of the HPLC mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis

An isocratic HPLC system has been developed to effectively separate all-trans-α-carotene, all-trans-β-carotene, and its 15,15'-cis-isomer from decapreno-β-carotene.[1]

3.1. Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile, methylene chloride, and methanol. The exact ratio should be optimized for the specific column and analytes. |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |

| Detector | UV-Vis or Photodiode Array (PDA) Detector |

| Detection Wavelength | 450 nm for β-carotene and decapreno-β-carotene; specific wavelengths for other carotenoids may be used if a PDA detector is available. |

| Injection Volume | 10 - 20 µL |

3.2. Quantification:

-

Construct a calibration curve for each carotenoid analyte by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (decapreno-β-carotene) against the concentration of the analyte.

-

Determine the peak area ratios for the analytes in the prepared sample extracts.

-

Calculate the concentration of each carotenoid in the sample using the corresponding calibration curve.

Data Presentation

The following table summarizes the expected performance characteristics of a validated HPLC method using decapreno-β-carotene as an internal standard.

Table 1: Quantitative Data Summary

| Analyte | Retention Time (min) | Linearity (r²) | Recovery (%) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |

| α-Carotene | Value | >0.99 | Value | Value | Value |

| β-Carotene | Value | >0.99 | Value | Value | Value |

| Decapreno-β-carotene (IS) | Value | N/A | Value | N/A | N/A |

Note: Specific values for retention time, recovery, LOD, and LOQ are method-dependent and should be determined during method validation.

Visualizations

Experimental Workflow

References

Application Notes and Protocols for the Extraction of Decapreno-β-carotene from Plant Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decapreno-β-carotene, a C50 carotenoid, is structurally similar to β-carotene but with two additional isoprene units in its polyene chain. While not naturally abundant in most plant tissues, it serves as an excellent internal standard for the quantitative analysis of other carotenoids, such as α-carotene and β-carotene, by high-performance liquid chromatography (HPLC).[1] Its use helps to correct for variations in extraction efficiency and analytical response. This document provides a detailed protocol for the extraction of carotenoids from plant tissues, incorporating decapreno-β-carotene as an internal standard. The methodologies described are applicable for researchers aiming to accurately quantify hydrocarbon carotenoids in various plant matrices.

Data Presentation: Solvent Efficiency in Carotenoid Extraction

The choice of solvent is critical for achieving high extraction yields of carotenoids. The table below summarizes the effectiveness of various solvents and solvent systems in extracting carotenoids from different plant sources.

| Plant Material | Solvent System | Extraction Method | Carotenoid Yield | Reference |

| Carrot Pomace | Ethanol (51%) | Ultrasound-Assisted Extraction (UAE) | 31.82 µg/g | [2] |

| Buriti Pulp | Acetone/Ethanol (75:25) | Ultrasound-Assisted Extraction (UAE) | 1026 µg/g | [2] |

| Tomato Waste | Hexane/Ethanol | Ultrasound-Assisted Pressure Extraction | Not specified | [3] |

| Pomegranate Peels | Sunflower Oil | Ultrasound-Assisted Extraction (UAE) | 0.620 mg/100g | [4] |

| Pumpkin Peels | Corn Oil | Conventional Extraction | 33.70 µg/g | [4] |

| Gac Peel | Ethyl Acetate | Maceration | Not specified | [5] |

| Red Capsicum, Carrot, etc. | Hexane:Acetone (1:1) | Solvent Extraction | Appreciable results | [6] |

Experimental Protocols

This section details the step-by-step methodology for the extraction of carotenoids from plant tissues using decapreno-β-carotene as an internal standard, followed by purification and analysis.

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Fresh Tissue: Homogenize a known weight (e.g., 1-5 g) of fresh plant tissue in a blender or with a mortar and pestle. To prevent enzymatic degradation, it is recommended to perform this step quickly and at low temperatures. Snap freezing the tissue in liquid nitrogen before homogenization can improve cell disruption.

-

Dry Tissue: If using dried plant material, grind it into a fine powder using a grinder or a mortar and pestle to increase the surface area for solvent penetration.

Extraction Procedure (Solvent Extraction Method)

This protocol is a widely used and effective method for carotenoid extraction.

-

Internal Standard Addition: To the homogenized or powdered plant sample, add a precise volume of a standard solution of decapreno-β-carotene in a suitable solvent (e.g., hexane or acetone). The amount added should be comparable to the expected concentration of the target carotenoids in the sample.

-

Solvent Addition: Add a suitable extraction solvent or solvent mixture. A common and effective combination is a 1:1 mixture of hexane and acetone.[6] Other solvents such as ethanol, ethyl acetate, or a combination of acetone and methanol can also be used depending on the specific plant matrix and target carotenoids.[5] The typical solvent-to-sample ratio is 10:1 (v/w).

-

Extraction: Macerate the sample with the solvent for 15-30 minutes with constant agitation. Using an ultrasonic bath can enhance the extraction efficiency (Ultrasound-Assisted Extraction - UAE).[2][7]

-

Phase Separation: After extraction, add a 10% NaCl solution to the mixture and transfer it to a separating funnel. This will help to separate the organic phase (containing the carotenoids) from the aqueous phase.

-

Collection of Organic Phase: Allow the layers to separate completely. Collect the upper organic layer, which contains the carotenoids.

-

Re-extraction: Repeat the extraction process on the remaining plant residue at least two more times with fresh solvent to ensure complete recovery of the carotenoids.

-

Combine and Dry: Pool the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Solvent Evaporation: Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator at a low temperature (below 40°C) to prevent degradation of the carotenoids. The resulting residue is the crude carotenoid extract.

Saponification (Optional)